REACTION_SMILES
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[CH3:21][CH2:22][OH:23].[CH:1]([CH3:2])([CH2:3][CH3:4])[NH2:5].[Cl:6][c:7]1[c:8]([N+:18](=[O:19])[O-:20])[c:9]([CH3:17])[c:10]([CH3:16])[cH:11][c:12]1[N+:13](=[O:14])[O-:15]>>[CH:1]([CH3:2])([CH2:3][CH3:4])[NH:5][c:7]1[c:8]([N+:18](=[O:19])[O-:20])[c:9]([CH3:17])[c:10]([CH3:16])[cH:11][c:12]1[N+:13](=[O:14])[O-:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)N
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Name
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Cc1cc([N+](=O)[O-])c(Cl)c([N+](=O)[O-])c1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc([N+](=O)[O-])c(Cl)c([N+](=O)[O-])c1C
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Name
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Type
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product
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Smiles
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CCC(C)Nc1c([N+](=O)[O-])cc(C)c(C)c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |